1-Azabicyclo[2.2.2]octane-3-carbonitrile
Overview
Description
1-Azabicyclo[222]octane-3-carbonitrile is a nitrogen-containing bicyclic compound It is structurally characterized by a bicyclic framework with a nitrogen atom incorporated into the ring system
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family of tropane alkaloids . These alkaloids are known to interact with various biological targets, displaying a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may share similar interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22Its boiling point is reported to be 95-100 °C (at 0.1 Torr), and it has a predicted density of 1.08±0.1 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable nitrile with a bicyclic amine can yield the desired compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological activities, including potential use as a drug candidate for neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-3-carbonitrile can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: Lacks the nitrile group but shares the bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring system and nitrogen placement.
1-Azabicyclo[1.1.0]butane: A smaller bicyclic compound with distinct chemical properties.
Uniqueness: The presence of the nitrile group in this compound imparts unique reactivity and potential for functionalization, distinguishing it from other bicyclic amines .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMHHPNBLZOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902750 | |
Record name | NoName_3302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-76-0 | |
Record name | 1-azabicyclo(2.2.2)-octane, 3-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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